1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-
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Overview
Description
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is a deuterated derivative of 1,4-Benzodioxin, a compound known for its unique structural motif consisting of a benzene ring fused with a dioxane ring. This compound is of significant interest in various fields due to its potential biological activities and applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- typically involves the deuteration of 1,4-Benzodioxin. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxins .
Scientific Research Applications
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs for treating cardiovascular and central nervous system disorders.
Industry: Utilized in the synthesis of bioactive compounds and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as 5-lipoxygenase, which is involved in the inflammatory response. It may also interact with adrenergic receptors, influencing cardiovascular and central nervous system functions .
Comparison with Similar Compounds
1,4-Benzodioxin: The non-deuterated parent compound.
1,4-Benzodioxane: A similar compound with a slightly different ring structure.
2,3-Dihydro-1,4-benzodioxin: Another derivative with similar properties.
Uniqueness: 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties, such as stability and reactivity. This makes it particularly valuable in research applications where isotopic labeling is required .
Properties
Molecular Formula |
C8H8O2 |
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Molecular Weight |
140.17 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-1,4-benzodioxine |
InChI |
InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2/i5D2,6D2 |
InChI Key |
BNBQRQQYDMDJAH-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(C(OC2=CC=CC=C2O1)([2H])[2H])[2H] |
Canonical SMILES |
C1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
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